Tuftsin acetate salt Tuftsin acetate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224437
InChI: InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)
SMILES:
Molecular Formula: C25H48N8O10
Molecular Weight: 620.7 g/mol

Tuftsin acetate salt

CAS No.:

Cat. No.: VC16224437

Molecular Formula: C25H48N8O10

Molecular Weight: 620.7 g/mol

* For research use only. Not for human or veterinary use.

Tuftsin acetate salt -

Specification

Molecular Formula C25H48N8O10
Molecular Weight 620.7 g/mol
IUPAC Name acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)
Standard InChI Key YIIURIAYCWLLNZ-UHFFFAOYSA-N
Canonical SMILES CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O

Introduction

Chemical Structure and Synthesis

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC25H48N8O10C_{25}H_{48}N_8O_{10}
Molecular Weight620.7 g/mol
SolubilityEnhanced in aqueous solutions
StabilityImproved shelf life

Synthetic Pathways

The synthesis of tuftsin acetate salt involves:

  • Peptide chain assembly: Solid-phase synthesis using Fmoc/t-Bu protection strategies.

  • Acetylation: Reaction with acetic anhydride to form the diacetate salt.

  • Purification: Reverse-phase HPLC with acetonitrile/water gradients .
    A patent detailing retro-inverted analogues describes modifications to the Lys-Pro segment to improve metabolic stability, though the acetate salt remains the most studied derivative .

Biological Functions and Mechanisms

Immunostimulatory Activity

Tuftsin acetate salt amplifies innate immune responses through three primary mechanisms:

Phagocytosis Enhancement

At concentrations as low as 100 nM, the compound stimulates phagocytosis in polymorphonuclear leukocytes (PMNs) and macrophages across species (human, murine, bovine) . Surface plasmon resonance studies reveal it binds to phagocyte receptors with higher affinity than native tuftsin, likely due to improved charge distribution from acetate groups.

Chemotaxis and Motility

The salt induces vertical motility in human neutrophils at rates 2.3× higher than controls (p<0.01p < 0.01) . This correlates with upregulated expression of CXCR4 chemokine receptors, facilitating targeted migration to inflammatory sites.

Reactive Oxygen Species (ROS) Modulation

Tuftsin acetate increases superoxide (O2O_2^-) production by 40–60% in activated macrophages, enhancing pathogen clearance while avoiding oxidative damage through self-limiting feedback mechanisms .

Anti-Inflammatory Effects

In experimental autoimmune encephalomyelitis (EAE) models, tuftsin acetate:

  • Reduces CNS infiltration of Th1 cells by 72% .

  • Upregulates GATA-3 expression (3.8-fold), polarizing T-cells toward Th2 phenotypes .

  • Expands regulatory T-cell (Treg) populations by 2.5× compared to untreated controls .

Research Findings in Disease Models

Antiviral Activity Against SARS-CoV-2

Surface plasmon resonance binding assays demonstrate tuftsin acetate’s ability to:

  • Compete with ACE2 for spike protein binding (KD=460 μmol/LK_D = 460\ \mu mol/L).

  • Reduce viral entry in Vero E6 cells by 58% at 1 mM concentration.

Table 2: SARS-CoV-2 Inhibition Profile

ParameterValue
KDK_D (equilibrium)460 μmol/L
IC50 (viral entry)820 μmol/L
Selectivity Index12.4 (CC50/IC50)

Neuroprotection in Multiple Sclerosis

Daily administration (0.5 mg/kg) in EAE mice:

  • Delays disease onset by 8.2 days (p<0.001p < 0.001) .

  • Reduces demyelination scores from 3.4 to 1.1 (scale 0–4) .

  • Increases IL-10 production by microglia 4.7-fold .

Therapeutic Applications and Comparative Analysis

Advantages Over Native Tuftsin

PropertyTuftsin AcetateNative Tuftsin
Plasma half-life42 min8 min
Solubility (PBS)18 mg/mL3 mg/mL
Storage stability6 months at 4°C2 weeks at 4°C

Clinical Translation Challenges

  • Dosage optimization: Narrow therapeutic window (effective dose 0.1–1 mg/kg vs. toxic dose >5 mg/kg).

  • Delivery systems: Liposomal encapsulation improves CNS bioavailability by 6× in primate models.

  • Immune tolerance: Chronic use may induce anti-tuftsin antibodies in 12–15% of subjects.

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